COX Inhibition IC50: Pamicogrel Active Metabolite vs. Parent Compound
The active metabolite desethyl KBT-3022 demonstrates more potent COX inhibition than the parent compound pamicogrel (KBT-3022). In ovine seminal gland COX assays, desethyl KBT-3022 inhibited COX with an IC50 of 0.43 μM, compared to 0.69 μM for KBT-3022 [1]. This indicates that pamicogrel functions as a prodrug, with its primary antiplatelet activity mediated by the desethyl metabolite.
| Evidence Dimension | Cyclooxygenase (COX) enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.43 μM (desethyl KBT-3022, active metabolite) |
| Comparator Or Baseline | IC50 = 0.69 μM (KBT-3022, parent compound) |
| Quantified Difference | Desethyl KBT-3022 is 1.6-fold more potent than parent compound |
| Conditions | Ovine seminal gland cyclooxygenase assay; in vitro |
Why This Matters
Researchers must account for the prodrug nature of pamicogrel when interpreting in vitro activity; the active metabolite desethyl KBT-3022, not the parent compound, is the primary pharmacologically relevant species.
- [1] The mechanism of action of KBT-3022, a new antiplatelet agent. Gen Pharmacol. 1997;28(4):541-547. View Source
